

2-(iodomethyl)tetrahydropyran stability and storage conditions

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(iodomethyl)tetrahydropyran

Cat. No.: B1597143

[Get Quote](#)

An In-depth Technical Guide: Optimizing the Stability and Storage of **2-(iodomethyl)tetrahydropyran** for Research and Development

Abstract

2-(iodomethyl)tetrahydropyran is a valuable reagent in organic synthesis, prized for its role as an alkylating agent in the formation of complex molecules, including pharmaceuticals and agrochemicals.^[1] However, its utility is intrinsically linked to its chemical stability. The presence of a highly reactive iodomethyl group appended to a stable tetrahydropyran core presents unique challenges for storage and handling.^{[1][2]} This technical guide provides a comprehensive analysis of the factors governing the stability of **2-(iodomethyl)tetrahydropyran**. We will explore the chemical basis of its reactivity, detail the primary degradation pathways, and establish field-proven protocols for optimal storage, handling, and quality assessment to ensure its integrity and performance in sensitive applications.

Introduction to **2-(iodomethyl)tetrahydropyran**: A Profile

2-(iodomethyl)tetrahydropyran, also known as 2-(iodomethyl)oxane, is a heterocyclic organic compound. It consists of a saturated six-membered tetrahydropyran (THP) ring, which provides a stable scaffold, and a pendant iodomethyl group at the 2-position, which serves as the primary site of chemical reactivity.^{[1][3]} This structural combination makes it a useful building

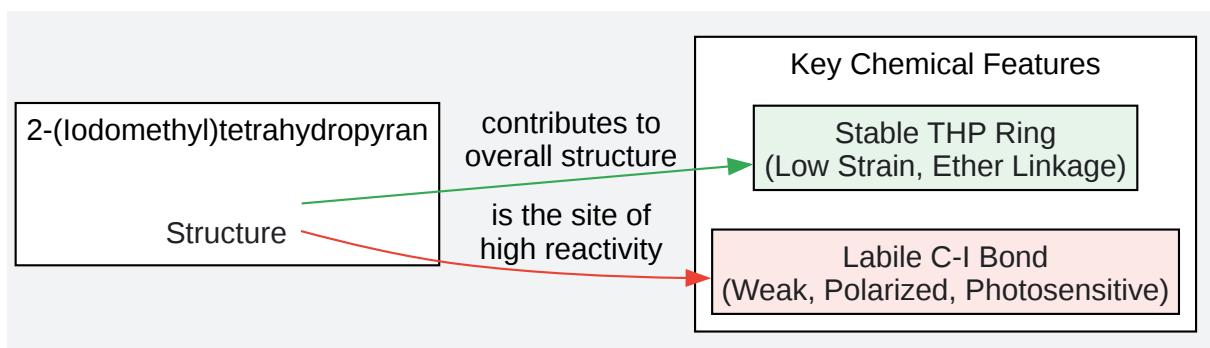
block for introducing the tetrahydropyranyl moiety into larger molecules through nucleophilic substitution reactions.

Table 1: Physicochemical Properties of **2-(Iodomethyl)tetrahydropyran**

Property	Value	Reference
CAS Number	43216-12-2	[4][5]
Molecular Formula	C ₆ H ₁₁ IO	[4]
Molecular Weight	226.06 g/mol	[4]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	229.1°C at 760 mmHg	[6]
Density	1.645 g/cm ³	[6]

The Chemical Basis of (In)stability: A Tale of Two Moieties

The stability profile of **2-(iodomethyl)tetrahydropyran** is best understood by examining its two key structural components: the robust tetrahydropyran ring and the highly reactive iodomethyl group.


The Tetrahydropyran Core: An Anchor of Stability

The tetrahydropyran ring is a saturated cyclic ether. Six-membered rings like THP are known to be highly stable, exhibiting minimal ring strain, akin to cyclohexane.[2] The THP moiety itself is so stable against a wide range of non-acidic reagents that it is frequently employed as a protecting group for alcohols in complex multi-step syntheses.[7][8] It is resilient to strongly basic conditions, organometallic reagents (below 0°C), hydrides, and various alkylating and acylating agents.[7][8] This inherent stability means the ring structure is unlikely to be the point of failure under typical storage and reaction conditions.

The Iodomethyl Substituent: The Locus of Reactivity

The primary source of instability in the molecule is the carbon-iodine (C-I) bond. Among the common haloalkanes, the C-I bond is the longest and weakest.^[9] This weakness dictates the compound's reactivity and its susceptibility to degradation.

- Nucleophilic Substitution: The slightly positive (electrophilic) carbon atom bonded to iodine is a prime target for nucleophiles. This facilitates SN2 reactions, where the iodide ion serves as an excellent leaving group.^{[1][10]}
- Radical Decomposition: The low bond dissociation energy of the C-I bond makes it susceptible to homolytic cleavage when exposed to energy, such as ultraviolet (UV) light or heat. This generates a primary alkyl radical and an iodine radical, initiating decomposition cascades. The formation of molecular iodine (I_2) from these radicals is a common cause of the characteristic yellow or brown discoloration seen in degraded samples.

[Click to download full resolution via product page](#)

Diagram 1: Key structural features governing the stability of **2-(iodomethyl)tetrahydropyran**.

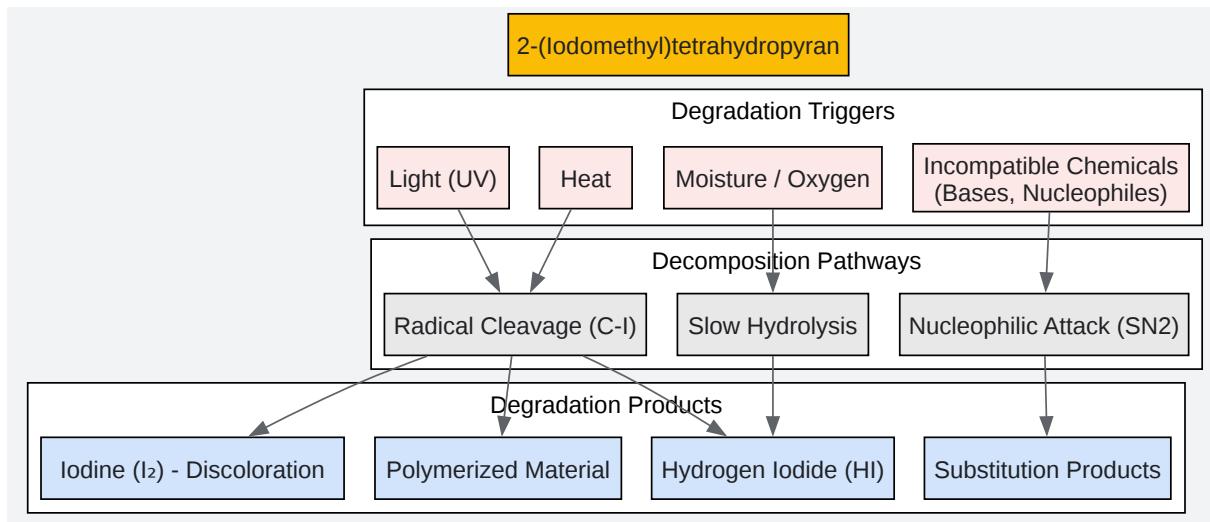
Factors Influencing Decomposition and Degradation Pathways

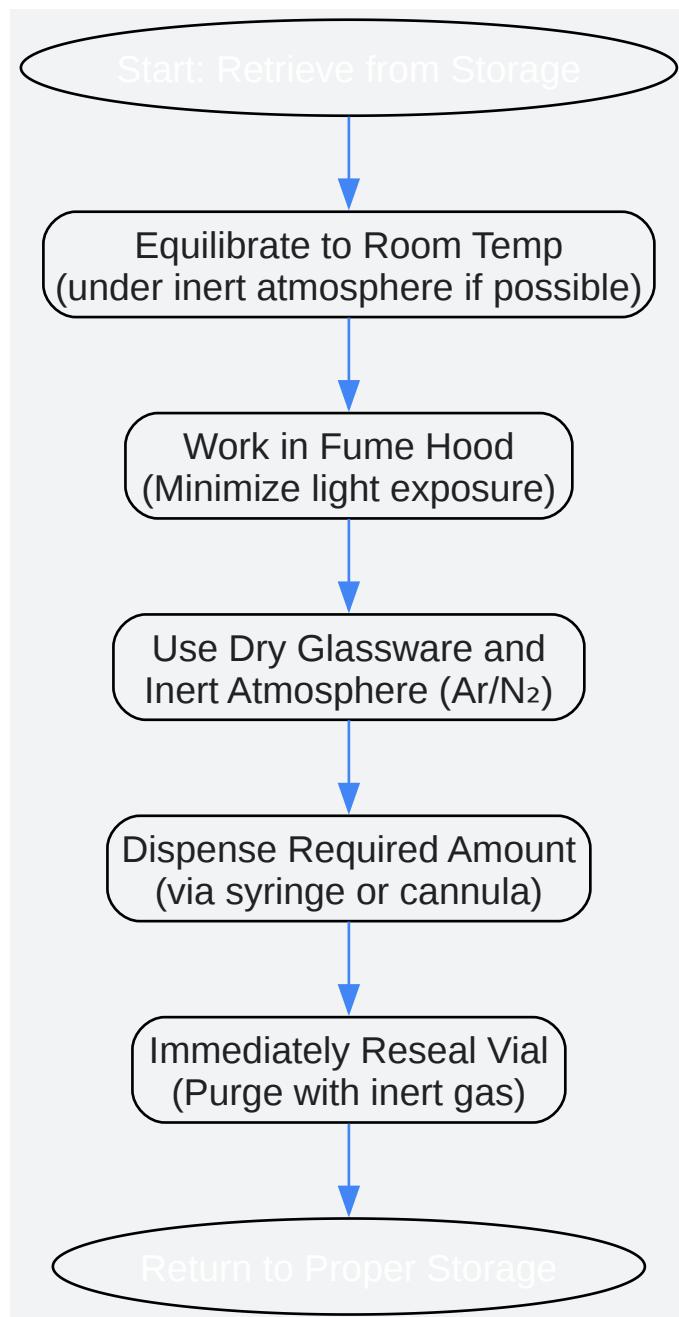
Several environmental factors can accelerate the degradation of **2-(iodomethyl)tetrahydropyran**. Understanding these is critical to establishing proper storage protocols.

Temperature

Elevated temperatures provide the energy necessary to overcome the activation barrier for decomposition reactions, including C-I bond cleavage. While stable at room temperature for short periods (e.g., during shipping), long-term storage requires refrigeration to minimize thermal degradation.^[4] Some suppliers recommend freezer storage at or below -20°C for maximum shelf life.^[5]

Light


Exposure to light, particularly in the UV spectrum, is highly detrimental. Photons can induce homolytic cleavage of the C-I bond, initiating radical chain reactions that lead to polymerization, discoloration, and the formation of hydrogen iodide (HI) if a hydrogen source is available.^[11] This is the primary reason for the universal recommendation to store the compound protected from light.^{[4][5]}


Atmospheric Exposure

- **Moisture:** While primary haloalkanes are not rapidly hydrolyzed, prolonged contact with moisture can lead to slow formation of the corresponding alcohol (2-(hydroxymethyl)tetrahydropyran) and hydrogen iodide. The generated HI is acidic and can potentially catalyze further degradation. The safety data sheet for the related isomer, 4-(iodomethyl)tetrahydropyran, explicitly notes that it is moisture-sensitive.^[11]
- **Oxygen:** The presence of oxygen is particularly problematic if radical species are formed via light or heat, as it can lead to oxidative degradation pathways. Storing under an inert atmosphere (e.g., argon or nitrogen) displaces oxygen and moisture, providing a superior protective environment.^[5]

Chemical Incompatibility

The compound should not be stored in proximity to strong bases, amines, or strong oxidizing agents, as these can react vigorously.^[11] Bases and amines are nucleophilic and will readily displace the iodide.^[11]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 43216-12-2: 2-(iodomethyl)tetrahydro-2H-pyran [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 4. chemscene.com [chemscene.com]
- 5. 43216-12-2|2-(Iodomethyl)tetrahydro-2H-pyran|BLD Pharm [bldpharm.com]
- 6. echemi.com [echemi.com]
- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. scribd.com [scribd.com]
- 11. fishersci.ca [fishersci.ca]
- To cite this document: BenchChem. [2-(iodomethyl)tetrahydropyran stability and storage conditions]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1597143#2-iodomethyl-tetrahydropyran-stability-and-storage-conditions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com